

Comparative Analysis of the X-ray Crystal Structures of N-Aryl Picolinamide Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Difluoropyridin-4-amine

Cat. No.: B067493

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of two N-aryl picolinamide derivatives: 3,6-dichloro-N-(4-fluorophenyl)picolinamide and N-(4-methoxyphenyl)picolinamide. Picolinamides, amides derived from picolinic acid (pyridine-2-carboxylic acid), are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological activities and their ability to form predictable supramolecular assemblies through hydrogen bonding and π -stacking interactions. This guide will objectively compare their solid-state conformations and intermolecular interactions, supported by experimental data from single-crystal X-ray diffraction studies.

Performance Comparison of N-Aryl Picolinamide Crystal Structures

The substitution pattern on both the pyridine and the N-aryl rings significantly influences the molecular conformation and the crystal packing of picolinamide derivatives. Here, we compare a dichlorinated, fluoro-substituted derivative with a methoxy-substituted analogue to elucidate the impact of these different functionalities on the supramolecular architecture.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two compared N-aryl picolinamide derivatives, providing a direct comparison of their fundamental structural properties.

Parameter	3,6-dichloro-N-(4-fluorophenyl)picolinamide[1]	N-(4-methoxyphenyl)picolinamide[2]
Chemical Formula	<chem>C12H7Cl2FN2O</chem>	<chem>C13H12N2O2</chem>
Molecular Weight	285.10 g/mol	228.24 g/mol
Crystal System	Orthorhombic	Monoclinic
Space Group	P bca	P 2 ₁ /n
Unit Cell Dimensions	$a = 24.921(2)$ Å	$a = 10.457(3)$ Å
$b = 4.3735(6)$ Å	$b = 9.851(3)$ Å	
$c = 11.1723(14)$ Å	$c = 11.393(3)$ Å	
$\alpha = 90^\circ$	$\alpha = 90^\circ$	
$\beta = 90^\circ$	$\beta = 101.99(3)^\circ$	
$\gamma = 90^\circ$	$\gamma = 90^\circ$	
Unit Cell Volume	1217.7(2) Å ³	1147.2(6) Å ³
Molecules per Unit Cell (Z)	4	4
Key Torsion Angle (N_pyridine—C—C_carbonyl—N_amide)	Not specified	3.1(4)°
Dihedral Angle (Pyridine ring to Phenyl ring)	42.5(2)°	14.25(5)°

Key Observations:

- Molecular Planarity: N-(4-methoxyphenyl)picolinamide exhibits a much smaller dihedral angle between the pyridine and phenyl rings (14.25°) compared to the dichlorinated derivative (42.5°), indicating a more planar conformation. This planarity is facilitated by intramolecular hydrogen bonding.[1][2]
- Crystal Packing: The difference in crystal systems (Orthorhombic vs. Monoclinic) and space groups reflects distinct packing arrangements, influenced by the different substituents and

their resulting intermolecular interactions.

- Intramolecular Interactions: 3,6-dichloro-N-(4-fluorophenyl)picolinamide features an intramolecular N—H···N hydrogen bond.[1] In contrast, N-(4-methoxyphenyl)picolinamide is stabilized by two intramolecular hydrogen bonds: N—H···N and C—H···O.[2]

Experimental Protocols

The determination of the crystal structures for the compared compounds was achieved through single-crystal X-ray diffraction. The general workflow and specific synthetic procedures are detailed below.

General Experimental Workflow for Single-Crystal X-ray Diffraction

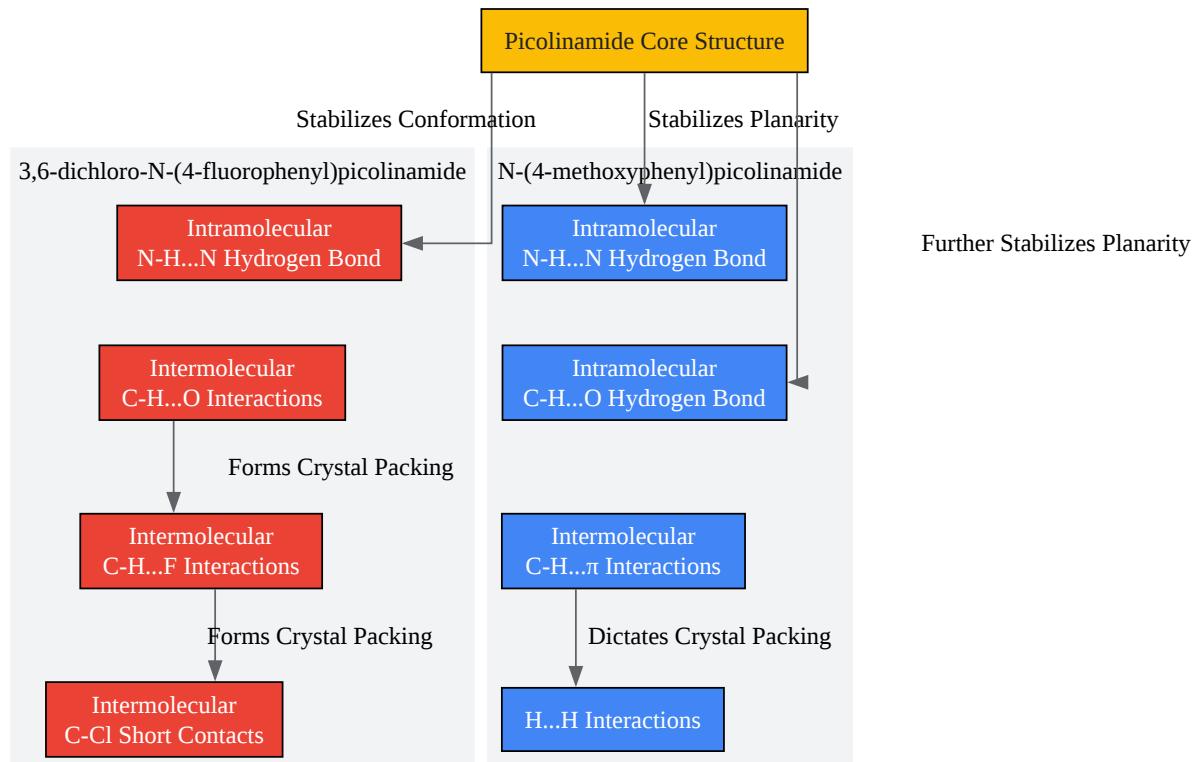
[Click to download full resolution via product page](#)

General workflow for X-ray crystallography.

1. Synthesis and Crystallization:

- 3,6-dichloro-N-(4-fluorophenyl)picolinamide: The synthesis method is not detailed in the provided search results. Single crystals were obtained for X-ray analysis.[1]
- N-(4-methoxyphenyl)picolinamide: The synthesis involves the acylation of an amine with an acyl chloride or the use of coupling agents to facilitate the reaction between a carboxylic acid and an amine.[2]

2. Data Collection:


- For 3,6-dichloro-N-(4-fluorophenyl)picolinamide, data was collected on a Bruker SMART CCD diffractometer using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at 298 K.[\[1\]](#)
- For N-(4-methoxyphenyl)picolinamide, the data collection details are not specified in the provided search results but would involve a similar diffractometer setup.

3. Structure Solution and Refinement:

- The structure of 3,6-dichloro-N-(4-fluorophenyl)picolinamide was solved using SHELXS97 and refined with SHELXL97.[\[1\]](#)
- The structure of N-(4-methoxyphenyl)picolinamide was solved and refined using standard crystallographic software packages.[\[2\]](#)

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of these derivatives is dictated by a network of non-covalent interactions. The nature and geometry of these interactions are influenced by the substituents on the aromatic rings.

[Click to download full resolution via product page](#)

Key intermolecular interactions in the compared structures.

In the crystal structure of 3,6-dichloro-N-(4-fluorophenyl)picolinamide, the molecules are stabilized by intramolecular N—H···N hydrogen bonds. The crystal packing is further governed by intermolecular C—H···O and C—H···F interactions, as well as C—Cl short contacts.[\[1\]](#)

For N-(4-methoxyphenyl)picolinamide, Hirshfeld surface analysis reveals that H···H interactions are dominant, followed by C···H and O···H interactions.[\[2\]](#) This indicates that van der Waals forces and hydrogen bonding are crucial for the crystal packing. The planarity of the molecule, stabilized by intramolecular hydrogen bonds, facilitates efficient packing.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,6-Dichloro-N-(4-fluorophenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of the X-ray Crystal Structures of N-Aryl Picolinamide Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067493#x-ray-crystal-structure-of-2-5-difluoropyridin-4-amine-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

